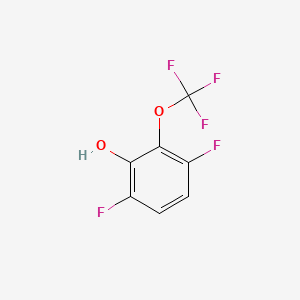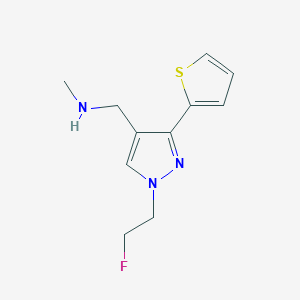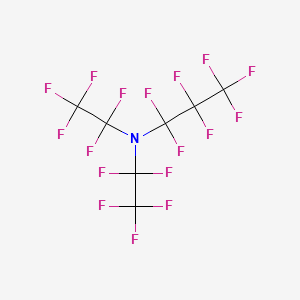
3,6-Difluoro-2-(trifluoromethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Difluoro-2-(trifluoromethoxy)phenol is a fluorinated aromatic compound with the molecular formula C7H3F5O2. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers . This method allows for efficient synthesis under controlled conditions.
Industrial Production Methods
Industrial production of 3,6-Difluoro-2-(trifluoromethoxy)phenol may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.
化学反応の分析
Types of Reactions
3,6-Difluoro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and the trifluoromethoxy group can influence the reactivity of the phenol ring, making it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride can be employed to promote electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,6-Difluoro-2-(trifluoromethoxy)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding, providing insights into biological processes.
Medicine: Its potential as a pharmaceutical intermediate allows for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with enhanced performance characteristics.
作用機序
The mechanism by which 3,6-Difluoro-2-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the application, but the overall mechanism often involves modulation of enzyme activity or receptor signaling.
類似化合物との比較
Similar Compounds
2,3,6-Trifluorophenol: Another fluorinated phenol with similar structural features but different reactivity and applications.
3-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but lacks the additional fluorine atoms, resulting in distinct chemical properties.
Uniqueness
3,6-Difluoro-2-(trifluoromethoxy)phenol stands out due to the combined presence of multiple fluorine atoms and a trifluoromethoxy group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective biological interactions.
特性
分子式 |
C7H3F5O2 |
|---|---|
分子量 |
214.09 g/mol |
IUPAC名 |
3,6-difluoro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3F5O2/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2,13H |
InChIキー |
OGVYHRKUWIOXBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)O)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)

![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)


![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)



